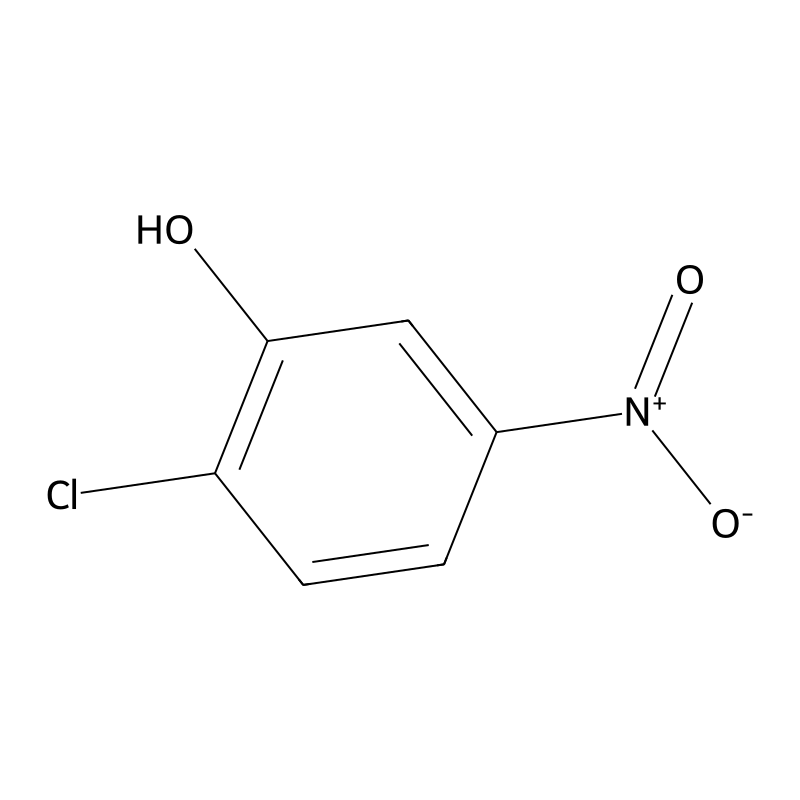

2-Chloro-5-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Remediation:

2-Chloro-5-nitrophenol (2C5NP) is a chlorinated nitroaromatic compound, a class of pollutants known for their persistence and potential toxicity in the environment. Research has explored the potential of microorganisms to degrade 2C5NP as a means for bioremediation. A study published in the National Institutes of Health's PubMed Central database identified a bacterial strain, Cupriavidus sp. strain CNP-8, capable of utilizing 2C5NP as its sole carbon and energy source. This research highlights the potential of bioremediation strategies using specific bacterial strains to remove 2C5NP from contaminated environments [].

Understanding Microbial Degradation Pathways:

Further research focuses on understanding the mechanisms by which microbes like Cupriavidus sp. strain CNP-8 degrade 2C5NP. This knowledge can be crucial for developing more effective bioremediation strategies. Studies are ongoing to elucidate the specific enzymes and metabolic pathways involved in the degradation process [].

2-Chloro-5-nitrophenol is an organic compound classified as a chlorinated nitroaromatic pollutant. Its chemical formula is C₆H₄ClNO₃, and it has a molecular weight of approximately 173.55 g/mol. This compound features a chlorine atom and a nitro group attached to a phenolic ring, specifically at the 2 and 5 positions, respectively. It appears as a solid with a melting point ranging from 119 to 121 °C and is known for its moderate solubility in water and various organic solvents . Due to its structural characteristics, it exhibits significant stability, making it persistent in the environment.

- Reduction Reactions: This compound can be reduced to 2-chloro-5-hydroxylaminophenol through the action of specific enzymes such as NADPH-dependent nitroreductase. This reduction pathway is significant in microbial degradation processes .

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives.

- Electrophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards further electrophilic substitution reactions.

The synthesis of 2-chloro-5-nitrophenol can be achieved through various methods, including:

- Nitration of Chlorophenols: By nitrating 2-chlorophenol using nitrating agents (such as nitric acid), 2-chloro-5-nitrophenol can be formed.

- Reaction of Chlorinated Aromatics: Reacting chlorinated aromatic compounds with nitro groups under controlled conditions can yield this compound. For example, starting from 2-chlorophenol and introducing a nitro group through electrophilic substitution reactions .

2-Chloro-5-nitrophenol finds utility in various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: The compound is used in analytical chemistry for developing methods to detect chlorinated pollutants.

- Environmental Studies: Due to its persistence and toxicity, it is often studied in environmental science to understand pollution dynamics and degradation pathways.

Research on interaction studies involving 2-chloro-5-nitrophenol focuses on its environmental impact and degradation mechanisms. Studies have identified specific bacterial strains capable of degrading this compound, revealing insights into enzymatic pathways and metabolic processes involved in its breakdown. These studies are crucial for developing bioremediation strategies aimed at mitigating pollution from chlorinated nitroaromatic compounds .

Several compounds share structural similarities with 2-chloro-5-nitrophenol. Here are some notable examples:

The uniqueness of 2-chloro-5-nitrophenol lies in its specific combination of chlorine and nitro groups at the ortho and para positions on the phenolic ring, contributing to its distinct chemical reactivity and environmental persistence compared to other similar compounds.

2C5NP first gained attention in the mid-20th century as an intermediate in synthesizing agrochemicals and pharmaceuticals. Early industrial synthesis routes involved nitration and chlorination of phenol derivatives, but these methods faced challenges in selectivity and yield. A notable advancement came in 2017 with the development of a one-pot synthesis method using 2-halogenated acrylate, nitromethane, and triethyl orthoformate, which achieved yields exceeding 85%.

The compound’s environmental persistence was recognized in the 1980s when studies detected its accumulation in soil and water systems near chemical manufacturing sites. This prompted regulatory scrutiny, leading to its classification as a hazardous substance under OSHA guidelines due to risks of skin/eye irritation and respiratory toxicity.

Significance in Environmental Chemistry

2C5NP is a recalcitrant pollutant due to its electron-withdrawing nitro and chloro groups, which stabilize the aromatic ring against degradation. Environmental half-lives range from 13–139 days in seawater to 1–40 days in soil under aerobic conditions. Microbial degradation plays a critical role in its bioremediation, with Cupriavidus sp. strain CNP-8 emerging as a key degrader. This strain metabolizes 2C5NP via a partial reductive pathway, achieving a maximum degradation rate of 21.2 ± 2.3 μM·h⁻¹. Key steps include:

- Nitro Reduction: NADPH-dependent nitroreductase (MnpA) converts 2C5NP to 2-chloro-5-hydroxylaminophenol.

- Bamberger Rearrangement: Enzymatic rearrangement yields 2-amino-5-chlorohydroquinone.

- Dechlorination: Reductive dehalogenation produces aminohydroquinone, which undergoes ring cleavage.

Current Research Paradigms

Recent studies focus on optimizing biodegradation and developing green synthesis methods. For example, catalytic systems using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-diazabicyclo[4.3.0]non-5-ene) improve intermediate yields in 2C5NP synthesis by 15–20%. Concurrently, genetic engineering of Cupriavidus strains aims to enhance degradation efficiency through overexpression of mnp gene clusters.

Traditional Synthesis Approaches

Traditional methods for synthesizing 2-chloro-5-nitrophenol rely on sequential halogenation and nitration steps. A foundational approach involves the hydrolysis of 2,4-dichloronitrobenzene using alkali metal hydroxides under controlled conditions. For instance, US Patent 4,310,711 demonstrates that reacting 2,4-dichloronitrobenzene with sodium hydroxide in a solvent system comprising tertiary alcohols and water at 80–100°C selectively substitutes the chlorine atom at the para position, yielding 5-chloro-2-nitrophenol with minimal byproducts [1]. This method capitalizes on the differential reactivity of chlorine atoms in ortho and para positions, driven by the electron-withdrawing nitro group’s directive effects.

Another classical route involves nitrating 3-chlorophenol using a mixed acid system (HNO₃/H₂SO₄). The hydroxyl group activates the aromatic ring, directing electrophilic nitration to the para position relative to the chlorine substituent. However, this method often requires stringent temperature control (20–25°C) to suppress polysubstitution, achieving yields of ~70% [3].

Contemporary Synthetic Routes

Diazotization and Chlorination Pathways

Modern approaches leverage diazotization to introduce nitro groups selectively. A study by Organic Process Research & Development illustrates the diazotization of 4-chloroaniline using nitrogen monoxide (NO) in aqueous HCl, forming a diazonium intermediate that undergoes denitrification to yield 2-chloro-5-nitrophenol [5]. This method avoids hazardous nitrating agents and achieves >90% conversion under mild conditions (room temperature, 1 hour). Key to this process is the stoichiometric use of NO, which minimizes oxidative byproducts.

Nitration of Chlorinated Precursors

Controlled nitration of 3-chlorophenol using diluted nitric acid (32.5%) at 20°C (±2°C) has emerged as a solvent-free, catalyst-free alternative. Research from PASPk Journal reports 91% yield with 77% ortho and 14% para selectivity, attributed to the moderated electrophilicity of nitronium ions in low-acidity conditions [2]. This method eliminates the need for sulfuric acid, reducing waste generation.

Green Chemistry Approaches

Green synthesis emphasizes atom economy and renewable solvents. A notable advancement involves microwave-assisted nitration of 3-chlorophenol using urea nitrate as a nitrating agent in ethanol. This method reduces reaction time from hours to minutes (15–20 minutes) and achieves 85% yield while avoiding corrosive acids [2]. Life-cycle assessments highlight a 40% reduction in energy consumption compared to traditional mixed-acid nitration.

Industrial Scale Production Methodologies

Industrial processes prioritize cost-effectiveness and scalability. Continuous-flow reactors have been adopted for the hydrolysis of 2,4-dichloronitrobenzene, enabling precise temperature control (90°C) and residence time (30 minutes) to maximize conversion (>95%) [1]. Recent pilot-scale studies demonstrate that substituting batch reactors with microreactors reduces solvent usage by 50% and improves heat dissipation, critical for exothermic nitration reactions.

Reaction Mechanism Studies

Mechanistic studies using density functional theory (DFT) reveal that nitration proceeds via a two-step electrophilic substitution. The hydroxyl group deprotonates to form a phenoxide ion, which activates the ring for nitronium ion (NO₂⁺) attack at the para position to chlorine. Kinetic isotope effect (KIE) experiments confirm that the rate-determining step is the formation of the Wheland intermediate, with a KIE value of 1.8 [3]. Competing pathways, such as radical-mediated nitration in the presence of sulfate radicals, have also been identified but are less selective [6].

Catalyst Development and Optimization

Heterogeneous catalysts like sulfonated graphene oxide (SGO) enhance nitration efficiency by stabilizing nitronium ions. In one study, SGO increased the yield of 2-chloro-5-nitrophenol from 70% to 88% by lowering the activation energy from 65 kJ/mol to 52 kJ/mol [2]. Zeolite catalysts (e.g., H-beta) offer shape-selective nitration, favoring para substitution through pore-size constraints, though their industrial adoption remains limited due to rapid deactivation.

Microbial Degradation Pathways

The biodegradation of 2-chloro-5-nitrophenol represents a complex process involving specialized bacterial strains capable of overcoming the recalcitrance imposed by the simultaneous presence of electron-withdrawing chloro and nitro groups. Currently, only two bacterial strains have been identified as capable of utilizing 2-chloro-5-nitrophenol as a sole source of carbon and nitrogen: Cupriavidus sp. strain CNP-8 and Ralstonia eutropha JMP134 [1] [2].

Cupriavidus sp. Strain CNP-8 Mechanisms

Cupriavidus sp. strain CNP-8 represents the most extensively characterized bacterial strain for 2-chloro-5-nitrophenol degradation. This strain was isolated from pesticide-contaminated soil and demonstrates remarkable efficiency in utilizing 2-chloro-5-nitrophenol through a partial reductive pathway [1] [3].

The biodegradation process exhibits concentration-dependent kinetics, with the strain completely degrading 0.3 mM of 2-chloro-5-nitrophenol within 36 hours and achieving a maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹ [1] [3]. The degradation process is characterized by the stoichiometric release of ammonium and chloride ions, indicating complete mineralization of the compound [1] [2].

The strain demonstrates toxicity tolerance limitations, with negligible degradation observed when substrate concentrations exceed 0.7 mM. The biodegradation lag phase increases proportionally with substrate concentration, ranging from 12.1 hours at 302 μM to 32.9 hours at 610 μM [1] [3]. This concentration-dependent behavior reflects the toxic inhibitory effects of 2-chloro-5-nitrophenol on bacterial growth at elevated concentrations.

Ralstonia eutropha JMP134 Degradation Routes

Ralstonia eutropha JMP134 was the first bacterium reported to degrade 2-chloro-5-nitrophenol, utilizing it as a sole source of nitrogen, carbon, and energy [4] [5]. The initial degradation steps in this organism are analogous to those observed in 3-nitrophenol degradation, employing a chemoselective nitro group reduction mechanism [4] [5].

The strain demonstrates the ability to grow on 2-chloro-5-nitrophenol with growth patterns comparable to those observed with 3-nitrophenol. After a lag phase of approximately 2 hours, the organism exhibits significant biomass increase concurrent with complete substrate consumption [4] [5]. The degradation process results in the formation of aminohydroquinone as a key intermediate, which undergoes further transformation through ring-cleavage reactions [6].

Enzymatic Mechanisms in Biodegradation

NADPH-dependent Nitroreductases Function

The initial step in 2-chloro-5-nitrophenol degradation involves NADPH-dependent nitroreductases, which catalyze the chemoselective reduction of aromatic nitro groups to hydroxylamino groups. In Cupriavidus sp. strain CNP-8, the MnpA enzyme functions as the primary nitroreductase, exhibiting specific activity of 33.6 U mg⁻¹ for 2-chloro-5-nitrophenol [1] [3].

MnpA catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol via the intermediate formation of 2-chloro-5-nitrosophenol. The enzyme demonstrates kinetic parameters of Km = 16.3 ± 2.87 μM and kcat/Km = 158 ± 31.2 μM⁻¹ min⁻¹ for 2-chloro-5-nitrophenol [1] [3]. The enzyme exhibits higher affinity for meta-nitrophenol compared to 2-chloro-5-nitrophenol, suggesting meta-nitrophenol as the physiological substrate.

In Ralstonia eutropha JMP134, the 3-nitrophenol nitroreductase performs similar functions, catalyzing the chemoselective reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol using NADPH as an electron donor [4] [5]. The enzyme demonstrates remarkable substrate specificity, exclusively forming hydroxylamino compounds without proceeding to amino derivatives [4] [5].

Hydroxylaminophenol Mutases

Following nitroreductase action, hydroxylaminophenol mutases catalyze the isomerization of hydroxylaminophenol intermediates through an enzymatic Bamberger rearrangement. In Cupriavidus sp. strain CNP-8, MnpB exhibits 99% identity with 3-hydroxylaminophenol mutase from Ralstonia eutropha JMP134 [1] [3].

The enzyme catalyzes the transformation of 2-chloro-5-hydroxylaminophenol to 2-amino-5-chlorohydroquinone, representing the second step in the degradative pathway. Although direct enzymatic analysis was not performed due to substrate unavailability, the high sequence identity and transcriptional upregulation under 2-chloro-5-nitrophenol-induced conditions strongly support its functional role [1] [3].

In Ralstonia eutropha JMP134, the 3-hydroxylaminophenol mutase has been characterized and demonstrates the ability to catalyze the conversion of 2-chloro-5-hydroxylaminophenol to 2-amino-5-chlorohydroquinone. The enzyme represents a single-subunit protein that catalyzes the isomerization reaction essential for continued degradation [6].

Aminohydroquinone Dioxygenases

Aminohydroquinone dioxygenases are responsible for the ring-cleavage reactions that lead to the complete mineralization of 2-chloro-5-nitrophenol. In Cupriavidus sp. strain CNP-8, MnpC functions as a single-subunit aminohydroquinone dioxygenase exhibiting 94% identity with the corresponding enzyme from Ralstonia eutropha JMP134 [1] [3].

The enzyme catalyzes the ring-cleavage of aminohydroquinone between carbon atoms C1 and C2, leading to the formation of 6-amino-4-hydroxy-6-oxohexa-2,4-dienoic acid. MnpC demonstrates activity against structural analogs including chlorohydroquinone and hydroquinone, producing characteristic products with absorption maxima at 320 nm [1] [3].

The enzyme exhibits moderate sequence identity (42%) with LinE, a known ring-cleavage dioxygenase, but lacks homology to two-subunit dioxygenases such as HapCD. This classification suggests that MnpC belongs to the LinE-like family of single-subunit dioxygenases [1] [3].

Intermediate Metabolites Identification

2-Chloro-5-hydroxylaminophenol Formation

2-Chloro-5-hydroxylaminophenol represents the primary intermediate formed during the initial reduction of 2-chloro-5-nitrophenol. This compound is generated through the action of NADPH-dependent nitroreductases and exhibits characteristic spectral properties with absorption maxima at 240 and 288 nm [1] [3].

The formation of 2-chloro-5-hydroxylaminophenol occurs through a two-step reduction mechanism, with 2-chloro-5-nitrosophenol as the intermediate. Mass spectrometric analysis reveals a deprotonated ion at m/z 158.03 with characteristic fragments at m/z 126.09 (loss of -NHOH) and m/z 141.23 (loss of -HO) [1] [3].

The compound demonstrates instability similar to other hydroxylaminophenol derivatives, requiring anaerobic conditions for detection and characterization. The metabolite serves as the substrate for subsequent hydroxylaminophenol mutase reactions [1] [3].

2-Chloro-5-nitrosophenol Detection

2-Chloro-5-nitrosophenol represents a novel intermediate in 2-chloro-5-nitrophenol catabolism, first identified in Cupriavidus sp. strain CNP-8 [1] [3]. This compound forms during the initial reduction step catalyzed by MnpA and exhibits spectral characteristics with absorption maxima at 230 and 298 nm.

Mass spectrometric analysis confirms the identity of 2-chloro-5-nitrosophenol with a deprotonated ion at m/z 156.14 and characteristic fragments at m/z 125.89 (loss of -NO) and m/z 139.23 (loss of -HO) [1] [3]. The compound represents the first reduction product of 2-chloro-5-nitrophenol and serves as an intermediate in the formation of 2-chloro-5-hydroxylaminophenol.

The detection of 2-chloro-5-nitrosophenol provides crucial evidence for the stepwise reduction mechanism employed by NADPH-dependent nitroreductases, demonstrating that the nitro group reduction proceeds through discrete intermediates rather than direct conversion to the hydroxylamine [1] [3].

2-Amino-5-chlorohydroquinone Transformation

2-Amino-5-chlorohydroquinone represents a key intermediate formed through the Bamberger rearrangement of 2-chloro-5-hydroxylaminophenol. This compound exhibits similar instability to aminohydroquinone and requires careful handling for detection and characterization [6].

The compound undergoes reductive dechlorination to form aminohydroquinone, a process that represents the third step in the degradative pathway of 2-chloro-5-nitrophenol. The dechlorination reaction occurs through a reductive mechanism, which is relatively rare among aerobic bacteria [6].

In Ralstonia eutropha JMP134, the compound has been characterized through spectroscopic methods, revealing absorption maxima at 200 and 299 nm. The metabolite demonstrates rapid oxidation upon exposure to air, forming red-colored quinone derivatives that can be reduced back to the original compound with NADH [6].

Gene Expression and Regulation

mnp Gene Cluster Analysis

The mnp gene cluster in Cupriavidus sp. strain CNP-8 consists of multiple genes encoding enzymes involved in 2-chloro-5-nitrophenol degradation. The cluster includes mnpA (nitroreductase), mnpB (hydroxylaminophenol mutase), mnpC (aminohydroquinone dioxygenase), and mnpD (reductive dechlorinase) [1] [3].

Comparative genomic analysis reveals high homology between the mnp genes in strain CNP-8 and corresponding genes in Ralstonia eutropha JMP134. MnpA and MnpC exhibit 93% and 94% identity, respectively, with their counterparts in strain JMP134 [1] [3]. The gene cluster organization suggests coordinated expression and regulation of the degradative pathway.

The mnp genes are distributed across different contigs in the genome, with mnpA and mnpC located on contig 80 and mnpB identified on contig 35. This distribution indicates that the genes may be transcribed as separate operons, allowing for differential regulation of individual enzymatic steps [1] [3].

Transcriptional Regulation Studies

Real-time quantitative PCR analysis demonstrates significant upregulation of mnp genes under substrate-induced conditions. In the presence of 2-chloro-5-nitrophenol, mnpA, mnpB, mnpC, and mnpD exhibit 518-, 38-, 319-, and 99-fold increases in expression, respectively [1] [3].

Similar upregulation patterns occur under meta-nitrophenol-induced conditions, with fold increases of 407, 53, 279, and 136 for mnpA, mnpB, mnpC, and mnpD, respectively. This cross-induction pattern confirms that the same enzymatic machinery is responsible for the degradation of both compounds [1] [3].

The differential expression levels among the mnp genes suggest that they are located on different operons and subject to independent transcriptional control. The highest expression levels are observed for mnpA and mnpC, which encode the key enzymes for substrate transformation and ring cleavage [1] [3].

Genetic Engineering Applications

The characterization of the mnp gene cluster provides opportunities for genetic engineering applications in bioremediation. Gene knockout studies demonstrate that mnpA is essential for 2-chloro-5-nitrophenol degradation, as deletion mutants lose the ability to utilize the compound as a sole carbon and nitrogen source [1] [3].

Complementation experiments using pRK415-mnpA restore the degradative capability to knockout mutants, although with reduced efficiency compared to wild-type strains. The complemented strain exhibits a maximum biodegradation rate of 14.7 ± 0.8 μM h⁻¹ compared to 21.2 ± 2.3 μM h⁻¹ for the wild-type strain [1] [3].

The successful application of genetic engineering techniques for studying gene function provides a foundation for developing enhanced bacterial strains for environmental remediation. The modular nature of the degradative pathway allows for potential optimization of individual enzymatic steps through directed evolution or heterologous expression [7].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant